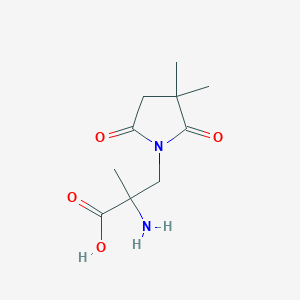
6-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of a bromine atom at the 6th position and an oxan-4-yl group attached to the benzotriazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole typically involves the bromination of a precursor benzotriazole compound followed by the introduction of the oxan-4-yl group. The reaction conditions may vary depending on the specific synthetic route chosen, but common methods include:
Bromination: The precursor benzotriazole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Introduction of Oxan-4-yl Group: The brominated intermediate is then reacted with an oxan-4-yl-containing reagent under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized benzotriazole compounds.
Aplicaciones Científicas De Investigación
6-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-1-(4-oxanyl)indole: Another brominated compound with a similar structure but different functional groups.
1-(oxan-4-yl)-1H-1,2,3-benzotriazole: A non-brominated analog with similar core structure.
Uniqueness
6-bromo-1-(oxan-4-yl)-1H-1,2,3-benzotriazole is unique due to the presence of both the bromine atom and the oxan-4-yl group, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H12BrN3O |
|---|---|
Peso molecular |
282.14 g/mol |
Nombre IUPAC |
6-bromo-1-(oxan-4-yl)benzotriazole |
InChI |
InChI=1S/C11H12BrN3O/c12-8-1-2-10-11(7-8)15(14-13-10)9-3-5-16-6-4-9/h1-2,7,9H,3-6H2 |
Clave InChI |
XFJWEHZODQGWKB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1N2C3=C(C=CC(=C3)Br)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)






![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)

![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)
